4-(3H-Inden-1-ylmethyl)-phenylamine
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Overview
Description
4-(3H-Inden-1-ylmethyl)-phenylamine is an organic compound that belongs to the class of phenylamines. It features an indene moiety attached to a phenylamine group, making it a compound of interest in various fields of scientific research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3H-Inden-1-ylmethyl)-phenylamine typically involves the reaction of 1H-indene with benzylamine under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(3H-Inden-1-ylmethyl)-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The phenylamine group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to a variety of substituted phenylamine derivatives .
Scientific Research Applications
4-(3H-Inden-1-ylmethyl)-phenylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3H-Inden-1-ylmethyl)-phenylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(3H-Inden-1-yl)pyrrolidine
- 2-(1H-Inden-3-yl)ethanamine
- 4-(3H-Inden-1-yl)-1H-imidazole
Uniqueness
4-(3H-Inden-1-ylmethyl)-phenylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinities, and biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H15N |
---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
4-(3H-inden-1-ylmethyl)aniline |
InChI |
InChI=1S/C16H15N/c17-15-9-5-12(6-10-15)11-14-8-7-13-3-1-2-4-16(13)14/h1-6,8-10H,7,11,17H2 |
InChI Key |
IJBWRSORBVHQFX-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C2=CC=CC=C21)CC3=CC=C(C=C3)N |
Origin of Product |
United States |
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